molecular formula C44H36N2 B12453749 BCzVBi

BCzVBi

Cat. No.: B12453749
M. Wt: 592.8 g/mol
InChI Key: RAPHUPWIHDYTKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 4,4’-Bis(9-ethyl-3-carbazovinylene)-1,1’-biphenyl typically involves a multi-step chemical process. One common method includes the bromination of benzyl benzene to obtain 4-(2-bromobenzyl) phenyl 2-(9-ethyl-3-carbazolyl vinyl) methane. This intermediate is then subjected to a coupling reaction catalyzed by sulfuric acid to form the target compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

4,4’-Bis(9-ethyl-3-carbazovinylene)-1,1’-biphenyl undergoes various chemical reactions, including:

Common reagents used in these reactions include sulfuric acid for coupling reactions and various oxidizing and reducing agents for oxidation and reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4,4’-Bis(9-ethyl-3-carbazovinylene)-1,1’-biphenyl has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4,4’-Bis(9-ethyl-3-carbazovinylene)-1,1’-biphenyl in OLEDs involves its role as a fluorescent emitter. When an electric current passes through the OLED, electrons and holes recombine in the emissive layer, where 4,4’-Bis(9-ethyl-3-carbazovinylene)-1,1’-biphenyl is present. This recombination process results in the emission of blue light. The efficiency of this process is influenced by the concentration of the compound and the host materials used .

Comparison with Similar Compounds

4,4’-Bis(9-ethyl-3-carbazovinylene)-1,1’-biphenyl is often compared with other similar compounds used in OLEDs, such as:

The uniqueness of 4,4’-Bis(9-ethyl-3-carbazovinylene)-1,1’-biphenyl lies in its high external quantum efficiency and its ability to function effectively at higher concentrations compared to typical fluorescent emitters .

Properties

IUPAC Name

9-ethyl-3-[2-[4-[4-[2-(9-ethylcarbazol-3-yl)ethenyl]phenyl]phenyl]ethenyl]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H36N2/c1-3-45-41-11-7-5-9-37(41)39-29-33(21-27-43(39)45)15-13-31-17-23-35(24-18-31)36-25-19-32(20-26-36)14-16-34-22-28-44-40(30-34)38-10-6-8-12-42(38)46(44)4-2/h5-30H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAPHUPWIHDYTKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C=CC3=CC=C(C=C3)C4=CC=C(C=C4)C=CC5=CC6=C(C=C5)N(C7=CC=CC=C76)CC)C8=CC=CC=C81
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H36N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

592.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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